molecular formula C11H11F3N2O4S B2881875 1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine CAS No. 403502-84-1

1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine

Cat. No.: B2881875
CAS No.: 403502-84-1
M. Wt: 324.27
InChI Key: JIEOGJQCMRTRJP-UHFFFAOYSA-N
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Description

“1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine” is a nitro- and sulfonyl-substituted aromatic compound featuring a pyrrolidine ring. The molecule’s structure includes a phenyl ring substituted at the 2-position with a nitro group (-NO₂) and at the 4-position with a trifluoromethylsulfonyl group (-SO₂CF₃), which is further linked to a pyrrolidine moiety. This combination of electron-withdrawing groups (nitro and trifluoromethylsulfonyl) and the pyrrolidine’s secondary amine confers unique electronic and steric properties. The compound is cataloged under multiple identifiers, including ALBB-027764, ZINC8429815, and MFCD06090466, and is available through specialized chemical suppliers .

Properties

IUPAC Name

1-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O4S/c12-11(13,14)21(19,20)8-3-4-9(10(7-8)16(17)18)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEOGJQCMRTRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine typically involves multi-step organic reactions One common method starts with the nitration of a suitable phenyl precursor to introduce the nitro groupThe final step involves the formation of the pyrrolidine ring, which can be achieved through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and trifluoromethylsulfonyl groups can influence the compound’s reactivity and binding affinity, making it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparison with structurally related compounds:

1-(2-Naphthylsulfonyl)piperidine-4-carboxylic Acid

  • Structural Differences :
    • Aromatic System : Replaces the nitro-trifluoromethylsulfonyl phenyl group with a naphthylsulfonyl group.
    • Heterocycle : Uses a piperidine ring (6-membered) instead of pyrrolidine (5-membered).
    • Functional Groups : Incorporates a carboxylic acid (-COOH) at the 4-position of the piperidine.
  • The carboxylic acid improves aqueous solubility compared to the nitro-sulfonyl-pyrrolidine derivative. Piperidine’s larger ring size may reduce steric hindrance compared to pyrrolidine .

General Nitro-Sulfonyl Aromatic Compounds

Compounds like 4-nitrobenzenesulfonamide or 2-nitro-4-(trifluoromethyl)benzene lack the pyrrolidine moiety but share nitro and sulfonyl groups.

  • Reactivity : The absence of the pyrrolidine ring in these analogs reduces nucleophilic reactivity at the amine site.

Data Table: Structural and Functional Comparison

Compound Name Aromatic Substituents Heterocycle Key Functional Groups Solubility (Predicted) Applications (Inferred)
1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine -NO₂, -SO₂CF₃ Pyrrolidine Secondary amine Low (nonpolar groups) Catalysis, agrochemicals
1-(2-Naphthylsulfonyl)piperidine-4-carboxylic Acid -SO₂-naphthyl Piperidine -COOH Moderate (polar acid) Pharmaceuticals, enzyme inhibitors
4-Nitrobenzenesulfonamide -NO₂, -SO₂NH₂ None Sulfonamide Moderate Antibacterial agents

Research Findings and Limitations

  • Synthetic Challenges : The trifluoromethylsulfonyl group in “this compound” complicates synthesis due to its strong electron-withdrawing nature, requiring specialized fluorination protocols .
  • Biological Activity : Pyrrolidine derivatives are often explored for pharmacological activity, but the nitro group in this compound may limit bioavailability due to metabolic instability.

Biological Activity

1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine, also known by its CAS number 40832-82-4, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies and literature.

  • Molecular Formula : C11H11F3N2O2
  • Molecular Weight : 256.18 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can lead to increased bioactivity.

Biological Activities

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of the nitro group in the structure is often associated with increased antibacterial activity against various pathogens.
  • Anticancer Potential : Research has suggested that pyrrolidine derivatives can inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, compounds containing trifluoromethyl groups have shown enhanced inhibitory activity against certain kinases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionInhibition of kinases

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial properties of similar trifluoromethyl-containing compounds against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µM, indicating strong antimicrobial potential.
  • Cytotoxicity in Cancer Cells : In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis at concentrations ranging from 10 to 100 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of apoptotic cell death.
  • Enzyme Inhibition Studies : A recent screening assay assessed the inhibitory effects of the compound on various kinases involved in cancer signaling pathways. The results indicated a dose-dependent inhibition, with IC50 values ranging between 20 µM and 50 µM for different kinases.

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